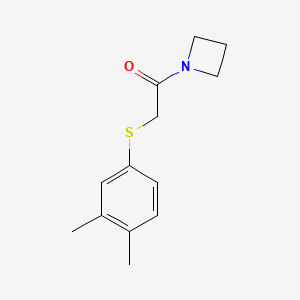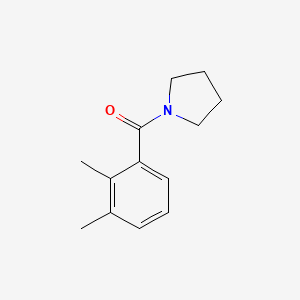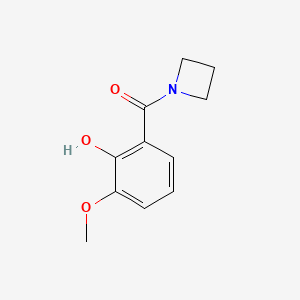
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMI and is a pyrrole derivative. The chemical structure of CCMI contains an acetyl group, a chlorophenyl group, and a pyrrole ring. In
科学的研究の応用
CCMI has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CCMI has been reported to exhibit anti-inflammatory and anti-cancer activities. CCMI has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In drug discovery, CCMI has been used as a scaffold for the development of novel drugs. In material science, CCMI has been used as a building block for the synthesis of organic materials.
作用機序
The mechanism of action of CCMI is not fully understood. However, studies have suggested that CCMI exhibits its anti-inflammatory and anti-cancer activities by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). CCMI has also been reported to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
CCMI has been reported to exhibit various biochemical and physiological effects. Studies have shown that CCMI can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CCMI has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCMI has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
CCMI has several advantages for lab experiments. First, CCMI is easy to synthesize, and the synthesis method has been well-established. Second, CCMI is stable under various conditions, which makes it suitable for use in experiments. Third, CCMI is relatively inexpensive compared to other compounds with similar structures. However, there are also limitations to using CCMI in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that CCMI has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
将来の方向性
There are several future directions for the study of CCMI. First, further studies are needed to elucidate the mechanism of action of CCMI. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of CCMI in vivo. Third, studies are needed to investigate the potential applications of CCMI in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Fourth, studies are needed to explore the potential applications of CCMI in material science, such as the synthesis of organic materials. Fifth, studies are needed to develop novel derivatives of CCMI with improved pharmacological properties.
合成法
The synthesis of CCMI involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, which results in the formation of 3-chlorophenylhydrazone. The hydrazone is then treated with methyl iodide, which leads to the formation of 4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide. This synthesis method has been reported in various scientific journals, and the purity of the final product has been confirmed by NMR and IR spectroscopy.
特性
IUPAC Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-6-13(17(2)8-10)14(19)16-12-5-3-4-11(15)7-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUQJFCGZUBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)








![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)